molecular formula C25H35N7O3S B12364862 Cdk2-IN-28

Cdk2-IN-28

Cat. No.: B12364862
M. Wt: 513.7 g/mol
InChI Key: DVBHEDLDLJERFO-UHFFFAOYSA-N
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Description

Cdk2-IN-28 is a selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is involved in the transition from the G1 phase to the S phase of the cell cycle, making it a significant target for cancer therapy. Inhibitors like this compound are being studied for their potential to halt the proliferation of cancer cells by disrupting the cell cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk2-IN-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of pyrazolo[3,4-d]pyrimidinone derivatives, which are then functionalized with various substituents to enhance their inhibitory activity against CDK2 . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for clinical and research applications .

Chemical Reactions Analysis

Types of Reactions

Cdk2-IN-28 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions are various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting CDK2 and their potential as therapeutic agents .

Scientific Research Applications

Cdk2-IN-28 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CDK2 inhibitors.

    Biology: Helps in understanding the role of CDK2 in cell cycle regulation and its interaction with other cellular proteins.

    Medicine: Investigated for its potential in cancer therapy, particularly in cancers with overactive CDK2.

    Industry: Used in the development of new therapeutic agents and in drug screening assays.

Mechanism of Action

Cdk2-IN-28 exerts its effects by binding to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to cell cycle arrest at the G1-S transition. The molecular targets involved include the retinoblastoma protein and E2F transcription factors, which are crucial for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cdk2-IN-28 is unique due to its high selectivity for CDK2 over other cyclin-dependent kinases, making it a valuable tool for studying CDK2-specific pathways and for developing targeted cancer therapies. Its ability to induce cell cycle arrest and its potential to overcome resistance to other CDK inhibitors further highlight its significance .

Properties

Molecular Formula

C25H35N7O3S

Molecular Weight

513.7 g/mol

IUPAC Name

16-(azetidin-3-ylmethyl)-7-methylsulfonyl-20-propan-2-yl-10-oxa-2,16,18,22,23,24-hexazatetracyclo[15.6.1.04,9.019,23]tetracosa-1(24),4(9),5,7,17,19,21-heptaene

InChI

InChI=1S/C25H35N7O3S/c1-17(2)21-15-28-32-23(21)29-25-30-24(32)27-14-19-7-8-20(36(3,33)34)11-22(19)35-10-6-4-5-9-31(25)16-18-12-26-13-18/h7-8,11,15,17-18,26H,4-6,9-10,12-14,16H2,1-3H3,(H,27,29,30)

InChI Key

DVBHEDLDLJERFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2N=C3N=C(N2N=C1)NCC4=C(C=C(C=C4)S(=O)(=O)C)OCCCCCN3CC5CNC5

Origin of Product

United States

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